molecular formula C18H14ClN5OS2 B233975 2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

Cat. No. B233975
M. Wt: 415.9 g/mol
InChI Key: DMHCNOYOSNAIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is not fully understood. However, it has been suggested that this compound acts by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide have been extensively studied. Some of the most significant effects include:
1. Inhibition of cancer cell growth: This compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Anti-inflammatory effects: This compound has been shown to reduce inflammation by inhibiting the production of various pro-inflammatory cytokines.
3. Neuroprotective effects: This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide in lab experiments include its high potency, low toxicity, and ability to target specific enzymes and signaling pathways. However, some of the limitations of using this compound include its high cost, limited availability, and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide. Some of the most promising directions include:
1. Further studies on the mechanism of action of this compound to better understand how it inhibits cancer growth, inflammation, and neurological disorders.
2. Development of more efficient and cost-effective synthesis methods for this compound to increase its availability for research purposes.
3. Preclinical and clinical trials to evaluate the safety and efficacy of this compound in treating various diseases.
4. Studies on the potential applications of this compound in other scientific research fields such as infectious diseases and metabolic disorders.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is a promising compound for scientific research applications. This compound has shown potential in inhibiting cancer growth, reducing inflammation, and protecting the brain from oxidative stress. Although there are some limitations to using this compound in lab experiments, its high potency and ability to target specific enzymes and signaling pathways make it a valuable tool for scientific research. Further studies on the mechanism of action and potential applications of this compound are needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been reported in several research papers. One of the most commonly used methods involves the reaction of 4-(4-chlorophenyl)thiosemicarbazide with 4-(6-bromo-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been studied for its potential applications in various scientific research fields. Some of the most promising applications include:
1. Anti-cancer research: This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
2. Anti-inflammatory research: This compound has been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases.
3. Neurological research: This compound has been studied for its potential applications in treating neurological disorders such as Alzheimer's and Parkinson's disease.

properties

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

Molecular Formula

C18H14ClN5OS2

Molecular Weight

415.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C18H14ClN5OS2/c19-14-5-7-15(8-6-14)26-10-16(25)20-9-12-1-3-13(4-2-12)17-23-24-11-21-22-18(24)27-17/h1-8,11H,9-10H2,(H,20,25)

InChI Key

DMHCNOYOSNAIIC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4S3

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4S3

Origin of Product

United States

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